![molecular formula C11H12N2O B1487097 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol CAS No. 2109602-05-1](/img/structure/B1487097.png)
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrimidinol derivative with a bicyclic heptene group attached. Pyrimidinols are a type of organic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a hydroxyl group (-OH). The bicyclic heptene group indicates a seven-membered carbon ring structure with two rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique allows for the determination of the physical and chemical properties of atoms or the molecules in which they are contained.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These properties could include things like its melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- A study by Šála et al. (2006) described the synthesis of various novel racemic carbocyclic nucleosides derived from bicyclo[2.2.1]hept-5-ene-2,2-dimethanol, demonstrating the potential for constructing diverse nucleoside analogs from this bicyclic compound (Šála et al., 2006).
- Helmchen et al. (1993) achieved the synthesis of (+)-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-one, a key intermediate for producing compounds like aristeromycin, an antiviral antibiotic, highlighting the utility of these bicyclic structures in medicinal chemistry (Helmchen et al., 1993).
Pharmacological Applications
- Tănase et al. (2019) synthesized new 1′-homocarbanucleoside analogs with substituted bicyclo[2.2.1]heptane as the sugar moiety. These analogs were evaluated against various viruses, with some showing comparable activity to acyclovir, suggesting their potential as antiviral agents (Tănase et al., 2019).
- Mohamed et al. (2010) explored the antimicrobial and anti-inflammatory properties of novel bicyclic and tricyclic pyrimidine derivatives, indicating their potential therapeutic applications (Mohamed et al., 2010).
Anti-Fibrotic Activity
- A study by Gu et al. (2020) on novel 2-(pyridin-2-yl) pyrimidine derivatives showed significant anti-fibrotic activities, outperforming known drugs like Pirfenidone, suggesting the relevance of these compounds in treating fibrosis (Gu et al., 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, if the compound is particularly reactive, it could pose a risk of fire or explosion. Additionally, if the compound is toxic or bioactive, it could pose health risks if improperly handled .
Propriétés
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-5-10(12-6-13-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZDKEABCACPQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=O)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

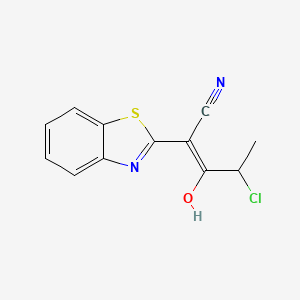

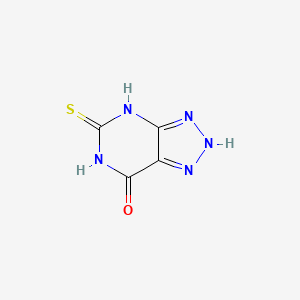
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)


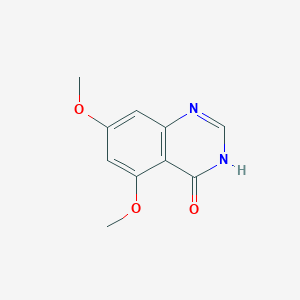
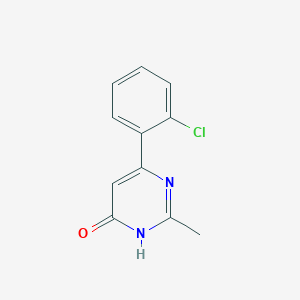

![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)
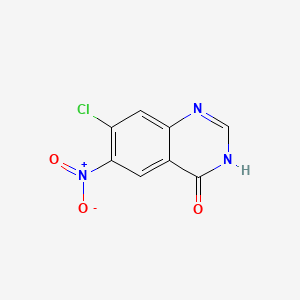
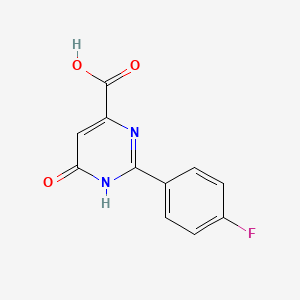
![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)